Cas no 1804871-61-1 (6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid)

6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid
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- インチ: 1S/C8H6F2N2O5/c1-17-4-2-3(6(9)10)11-7(12(15)16)5(4)8(13)14/h2,6H,1H3,(H,13,14)
- InChIKey: FNZNGQYMSNRZMP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C(=O)O)=C([N+](=O)[O-])N=1)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 105
6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019227-1g |
6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid |
1804871-61-1 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029019227-500mg |
6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid |
1804871-61-1 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029019227-250mg |
6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid |
1804871-61-1 | 95% | 250mg |
$980.00 | 2022-04-01 |
6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid 関連文献
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6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acidに関する追加情報
Introduction to 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid (CAS No. 1804871-61-1)
6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1804871-61-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitropyridine class, a group of heterocyclic molecules known for their diverse biological activities and utility in drug development. The structural features of 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid, particularly the presence of a difluoromethyl group, a methoxy substituent, and a nitro group, contribute to its unique chemical properties and potential therapeutic applications.
The difluoromethyl group is a key structural moiety in this compound, known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has made it a valuable component in the design of novel pharmacophores targeting various diseases. The methoxy group, on the other hand, introduces polarity and hydrogen bonding capabilities, which can influence the compound's solubility and interaction with biological targets. Together with the electron-withdrawing nitro group, these substituents create a complex interplay of electronic effects that modulate the reactivity and biological activity of the molecule.
In recent years, there has been growing interest in nitropyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing nitro groups can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid makes it a promising candidate for further investigation in these areas. For instance, the combination of the difluoromethyl and nitro groups may enhance its ability to inhibit certain enzymes or receptors involved in cancer progression.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The carboxylic acid moiety at the 3-position provides a site for further functionalization, allowing chemists to modify its properties as needed for specific applications. This flexibility has made it an attractive starting point for synthetic chemists working on developing new therapeutic agents. Additionally, the presence of both electron-withdrawing and electron-donating groups suggests that this compound may exhibit interesting pharmacokinetic profiles, which could be exploited to optimize drug delivery systems.
Recent advancements in computational chemistry have also highlighted the importance of understanding the molecular interactions of such compounds. Through molecular docking studies, researchers have been able to predict how 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid might bind to target proteins or enzymes. These predictions have been invaluable in guiding experimental efforts and have led to the discovery of novel derivatives with enhanced biological activity. For example, modifications made based on computational insights have resulted in compounds with improved potency against certain disease-causing agents.
The synthesis of 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid is another area where significant progress has been made. Modern synthetic methodologies have enabled chemists to produce this compound with high yield and purity, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed nitration have been particularly useful in constructing the desired framework. These advances have not only facilitated the production of this compound but also provided insights into more efficient synthetic routes for other nitropyridine derivatives.
The potential applications of 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals, where nitropyridines have shown promise as herbicides or fungicides due to their ability to disrupt essential biological pathways in pests. Additionally, its structural features make it a suitable candidate for materials science applications, such as organic electronics or liquid crystals, where precise control over molecular structure is crucial.
In conclusion, 6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid (CAS No. 1804871-61-1) is a versatile and highly functional compound with significant potential in pharmaceutical research and beyond. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing scientific challenges.
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